molecular formula C21H21NO3 B5809635 3,4-diethoxy-N-2-naphthylbenzamide

3,4-diethoxy-N-2-naphthylbenzamide

Cat. No. B5809635
M. Wt: 335.4 g/mol
InChI Key: WAGAVFUOICNYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-2-naphthylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as DENBA and is used in scientific research for various purposes. This compound has gained attention due to its potential therapeutic properties and has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-2-naphthylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-diethoxy-N-2-naphthylbenzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, it has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-diethoxy-N-2-naphthylbenzamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. In addition, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 3,4-diethoxy-N-2-naphthylbenzamide. One direction is to further investigate its potential use as an anti-cancer agent, as it has shown promise in inhibiting the growth of cancer cells. Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-2-naphthylbenzamide involves the reaction of 2-naphthylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-diethoxy-N-2-naphthylbenzamide. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

3,4-diethoxy-N-2-naphthylbenzamide has been used in scientific research for various purposes. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 3,4-diethoxy-N-2-naphthylbenzamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4-diethoxy-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-24-19-12-10-17(14-20(19)25-4-2)21(23)22-18-11-9-15-7-5-6-8-16(15)13-18/h5-14H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGAVFUOICNYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(naphthalen-2-yl)benzamide

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